AOAA vs. Vigabatrin: Comparable GABA Elevation Despite Different GABA-T Potency and Selectivity Profiles
A direct head-to-head comparison in rats demonstrated that both AOAA and vigabatrin, at their respective anticonvulsant doses, produce substantial and regionally widespread elevations in brain GABA levels. While vigabatrin is considered the more 'selective' GABA-T inhibitor [1], the magnitude of GABA increase across 12 brain regions was similarly marked for both drugs [2]. However, AOAA's effect is accompanied by distinct alterations in glutamate, aspartate, alanine, and glutamine levels, creating a unique neurochemical fingerprint that differs from vigabatrin [2].
| Evidence Dimension | In Vivo Brain GABA Elevation (Magnitude and Pattern) |
|---|---|
| Target Compound Data | Markedly enhanced GABA levels in all 12 brain regions examined; specific percent increases are region-dependent but comparable to vigabatrin [2]. |
| Comparator Or Baseline | Vigabatrin (γ-vinyl GABA) at anticonvulsant doses |
| Quantified Difference | Both drugs produced a 'marked' and similar magnitude of GABA increase; however, AOAA decreased alanine levels while vigabatrin did not [2]. |
| Conditions | Rat brain regions (12 areas) and plasma after systemic administration |
Why This Matters
This demonstrates that AOAA cannot be substituted by vigabatrin for experiments requiring a specific profile of concomitant amino acid changes, nor for studies investigating the functional consequences of multi-enzyme inhibition.
- [1] Löscher, W., Hönack, D., & Gramer, M. (1994). Differential effects of vigabatrin, γ-acetylenic GABA, aminooxyacetic acid, and valproate on levels of various amino acids in rat brain regions and plasma. Naunyn-Schmiedeberg's Archives of Pharmacology, 349(3), 270-278. View Source
- [2] Löscher, W. (1980). A comparative study of the pharmacology of inhibitors of GABA-metabolism. Naunyn-Schmiedeberg's Archives of Pharmacology, 315(2), 119-128. View Source
